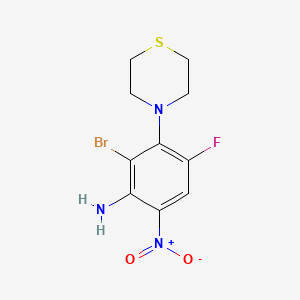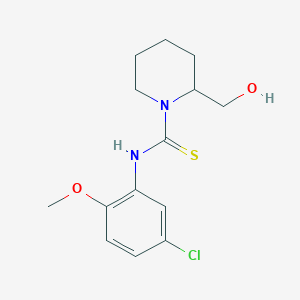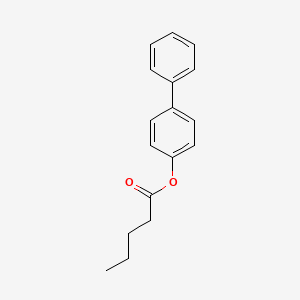
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline
Descripción general
Descripción
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is a chemical compound with the molecular formula C11H11BrFNNaO2S. It is commonly used in scientific research as a tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This binding is reversible and can be modulated by changes in the concentration of the compound and the enzyme. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline are dependent on the specific enzyme being targeted. In general, inhibition of protein kinases and phosphatases can lead to alterations in cell signaling and regulation, which can affect a wide range of cellular processes. These effects may include changes in cell growth, differentiation, and apoptosis, as well as alterations in intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline in lab experiments include its high potency and specificity for certain enzymes, as well as its reversible binding and modulability. These properties make it a useful tool for studying the effects of specific enzymes on cellular processes. However, the compound may have limitations in terms of its solubility and stability, as well as its potential toxicity at high concentrations.
Direcciones Futuras
For research on 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline may include further optimization of the synthesis method to improve yield and purity, as well as the development of new derivatives with enhanced properties. Additionally, research may focus on the identification of new target enzymes and the elucidation of their roles in cellular processes. Finally, the compound may be used in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is a useful tool for studying various biochemical and physiological processes in scientific research. Its high potency and specificity for certain enzymes make it a valuable tool for studying the effects of these enzymes on cellular processes. Further research may lead to the development of new derivatives with enhanced properties and the identification of new target enzymes for study.
Aplicaciones Científicas De Investigación
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is used in scientific research as a tool for studying various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, which play important roles in cell signaling and regulation. This inhibition can be used to study the effects of these enzymes on various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O2S/c11-8-9(13)7(15(16)17)5-6(12)10(8)14-1-3-18-4-2-14/h5H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAWGGRZZMHBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C(=C2Br)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)

![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)
![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)
![N-[3-({[(1-adamantylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4141337.png)